molecular formula C11H14INO B2879677 N-tert-butyl-2-iodobenzamide CAS No. 329003-19-2

N-tert-butyl-2-iodobenzamide

Cat. No.: B2879677
CAS No.: 329003-19-2
M. Wt: 303.143
InChI Key: UMHMUOUBXYRXCW-UHFFFAOYSA-N
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Description

N-tert-butyl-2-iodobenzamide is an organic compound with the molecular formula C11H14INO. It is a versatile small molecule scaffold used in various chemical and biological applications. The compound is characterized by the presence of an iodine atom attached to the benzene ring and a tert-butyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-tert-butyl-2-iodobenzamide can be synthesized through several methods. One common approach involves the iodination of N-tert-butylbenzamide. The reaction typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction proceeds as follows:

  • Dissolve N-tert-butylbenzamide in a suitable solvent like dichloromethane.
  • Add iodine and the oxidizing agent to the solution.
  • Stir the reaction mixture at room temperature until the reaction is complete.
  • Purify the product using column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-2-iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form this compound derivatives with different functional groups.

    Reduction Reactions: The iodine atom can be reduced to form N-tert-butylbenzamide.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substitution reactions yield various N-tert-butyl-2-substituted benzamides.
  • Oxidation reactions produce this compound derivatives with different oxidation states.
  • Reduction reactions result in N-tert-butylbenzamide.

Scientific Research Applications

N-tert-butyl-2-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of halogen bonding interactions and their effects on biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

N-tert-butyl-2-iodobenzamide can be compared with other similar compounds such as:

    N-tert-butyl-2-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine. It has different reactivity and bonding characteristics.

    N-tert-butyl-2-bromobenzamide: Contains a bromine atom, offering intermediate properties between the chlorine and iodine analogs.

    N-tert-butyl-2-fluorobenzamide: Features a fluorine atom, which significantly alters its electronic properties and reactivity.

Uniqueness: this compound is unique due to the presence of the iodine atom, which provides distinct halogen bonding capabilities and reactivity compared to its halogenated analogs. This makes it a valuable compound for studying halogen bonding and its applications in various fields.

Biological Activity

N-tert-butyl-2-iodobenzamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its antifungal properties. This article explores its mechanism of action, biochemical pathways, pharmacokinetics, and relevant case studies.

The primary target of this compound is Sterol 14-alpha demethylase (CYP51) , an enzyme crucial for the biosynthesis of ergosterol in fungi. By inhibiting CYP51, the compound disrupts the conversion of lanosterol to ergosterol, an essential component of fungal cell membranes. This inhibition leads to potent antifungal activity against various strains of Candida, including multidrug-resistant variants.

Biochemical Pathways

The compound's action affects the ergosterol biosynthesis pathway , which is vital for fungal growth and survival. The disruption of this pathway results in compromised cell membrane integrity, ultimately leading to cell death in susceptible fungi.

Pharmacokinetics

In silico analyses have been conducted to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound. These studies suggest favorable pharmacokinetic profiles that could enhance its potential as an antifungal agent.

Antifungal Activity

  • Study on Candida Species : A study demonstrated that this compound exhibits significant antifungal activity against various Candida species. The compound was particularly effective against strains resistant to conventional treatments, showcasing its potential as a therapeutic alternative.
  • Inhibition of Ergosterol Biosynthesis : Experimental data indicated that treatment with this compound led to a marked decrease in ergosterol levels in fungal cells, corroborating its role as a CYP51 inhibitor. This was quantified using spectrophotometric methods to measure ergosterol concentration pre- and post-treatment.

Summary of Biological Activity

Biological Activity Details
Target Enzyme Sterol 14-alpha demethylase (CYP51)
Pathway Affected Ergosterol biosynthesis pathway
Antifungal Efficacy Effective against multidrug-resistant Candida species
Mechanism Inhibition of ergosterol synthesis leading to compromised cell membranes
Pharmacokinetics Favorable ADMET properties suggested through in silico studies

Properties

IUPAC Name

N-tert-butyl-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHMUOUBXYRXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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